molecular formula C11H13BrF2N2 B8125368 2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine

2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine

Katalognummer: B8125368
Molekulargewicht: 291.13 g/mol
InChI-Schlüssel: YXSFMATVIPNDPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine is a valuable bromopyridine derivative designed for advanced research and development, particularly in medicinal chemistry. Its molecular structure, which incorporates a bromine atom and a 4,4-difluoropiperidine moiety, makes it a versatile building block for constructing more complex molecules. Researchers primarily utilize this compound as a key synthetic intermediate in the discovery of new therapeutic agents. The presence of the bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds in drug-like molecules . The 4,4-difluoropiperidine group is a privileged scaffold in medicinal chemistry, often used to fine-tune the properties of potential drug candidates, including their metabolic stability, lipophilicity, and conformational geometry . Compounds featuring the difluoropiperidine structure have been investigated in robust research programs for the treatment of various diseases, underscoring the value of this intermediate in early-stage drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request custom packaging and bulk quantities. For specific product inquiries, please contact our sales team.

Eigenschaften

IUPAC Name

2-bromo-4-[(4,4-difluoropiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c12-10-7-9(1-4-15-10)8-16-5-2-11(13,14)3-6-16/h1,4,7H,2-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSFMATVIPNDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CC(=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism

The primary route involves nucleophilic substitution at the 4-position of a brominated pyridine precursor. 4,4-Difluoropiperidine reacts with a bromomethylpyridine derivative under basic conditions:

2-Bromo-4-(bromomethyl)pyridine+4,4-DifluoropiperidineBaseTarget Compound+HBr\text{2-Bromo-4-(bromomethyl)pyridine} + \text{4,4-Difluoropiperidine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

Optimized Protocol

  • Reagents :

    • 2-Bromo-4-(bromomethyl)pyridine (1.0 equiv)

    • 4,4-Difluoropiperidine (1.2 equiv)

    • Potassium carbonate (2.5 equiv)

    • Acetonitrile (solvent)

  • Conditions :

    • Temperature: 50–80°C

    • Duration: 12–24 hours

    • Yield: 65–78%

Critical Considerations

  • Side Reactions : Competing elimination or over-alkylation may occur if stoichiometry is unbalanced.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).

Bromination Strategies

Direct Bromination of Pyridine Precursors

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nucleophilic SubstitutionK2_2CO3_3, ACN, 80°C65–78%Simple setup, high scalabilityRequires pre-brominated substrate
Buchwald-HartwigPd(OAc)2_2, toluene60–70%Direct C–N bond formationCostly catalysts
Ullmann CouplingCuI, DMF, 100°C55–62%Mild conditionsLonger reaction times
Craig ProcessHBr/H2_2SO4_4, 0°C68%Suitable for bulk synthesisHazardous bromine handling

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Hexane/ethyl acetate (7:3), retention time = 12.3 min.

  • Reverse-phase HPLC : Acetonitrile/water (70:30), purity >98%.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.35 (d, J = 5.0 Hz, 1H), 7.45 (s, 1H), 4.20 (s, 2H, CH2_2), 3.10–2.90 (m, 4H, piperidine), 2.30–2.10 (m, 4H, piperidine).

  • MS (ESI) : m/z 305.1 [M+H]+^+ .

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for large batches due to lower catalyst costs.

  • Safety : Bromine and HBr require controlled handling; closed systems recommended .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the piperidine moiety, leading to partially or fully reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce N-oxides or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme functions.

    Industry: The compound is utilized in the development of agrochemicals, materials science, and other industrial applications.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine involves its interaction with specific molecular targets. The bromine atom and the difluoropiperidine moiety contribute to its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the Pyridine 4-Position

2-Bromo-4-(piperidin-1-yl)pyridine (CAS 24255-92-3)
  • Structure : Lacks the difluoro substitution on the piperidine and the methylene linker.
  • Properties: Molecular weight: 241.13 g/mol (vs. ~287 g/mol for the target compound, estimated based on difluoropiperidine mass). The non-fluorinated piperidine likely exhibits lower metabolic stability due to increased susceptibility to oxidative metabolism .
  • Applications : Used as a building block in cross-coupling reactions but may have shorter in vivo half-life compared to fluorinated analogs.
2-Bromo-4-(2-bromoethyl)pyridine (CAS 2002471-83-0)
  • Structure : Features a bromoethyl group instead of the difluoropiperidine-methyl group.
  • Properties :
    • Higher reactivity due to the presence of two bromine atoms, enabling further alkylation or elimination reactions.
    • Molecular weight: 265.96 g/mol (lower than the target compound due to the absence of the piperidine ring) .
  • Applications : Primarily serves as a bifunctional intermediate in organic synthesis.

Halogenation Patterns

2',6-Dibromo-3,4'-bipyridine (CAS 942206-16-8)
  • Structure : Contains two bromine atoms at the 2' and 6 positions, forming a bipyridine system.
  • Properties: Molecular weight: 313.98 g/mol.
  • Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks.
2-Bromo-4-acetylpyridine (CAS 864674-02-2)
  • Structure : Substituted with an acetyl group at the 4-position.
  • Properties :
    • The electron-withdrawing acetyl group reduces electron density on the pyridine ring, altering its reactivity in nucleophilic substitution reactions.
    • Molecular weight: 200.03 g/mol .
  • Applications : Useful in synthesizing heterocyclic compounds via condensation reactions.

Piperidine and Pyrrolidine Derivatives

2-Bromo-4-(2-pyrrolidinyl)pyridine (CAS 1260665-46-0)
  • Structure : Substituted with a pyrrolidine (5-membered ring) instead of a piperidine.
  • Properties: Boiling point: 306°C; density: 1.434 g/cm³.
  • Applications : Explored in neurotransmitter analog synthesis due to its structural similarity to nicotine.
2-Bromo-4-(1-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine (Compound 64)
  • Structure : Contains a fluorophenyl-imidazole group instead of difluoropiperidine.
  • Properties :
    • Molecular weight: 362.2 g/mol (higher than the target compound).
    • Exhibits p38α kinase inhibitory activity, suggesting divergent biological targets compared to the difluoropiperidine analog .
  • Applications : Investigated as an anti-inflammatory agent.

Physicochemical and Spectral Data Comparison

Compound Molecular Weight (g/mol) Key Substituent Melting Point (°C) Key Spectral Data (NMR/MS)
Target Compound ~287* 4,4-Difluoropiperidine N/A ¹H NMR: δ ~2.8–3.5 (m, piperidine CH₂), 4.3 (s, CH₂)
2-Bromo-4-(piperidin-1-yl)pyridine 241.13 Piperidine N/A MS: [M+H]⁺ = 242.0
2',6-Dibromo-3,4'-bipyridine 313.98 Bipyridine N/A ¹H NMR: δ 8.7–9.1 (m, pyridine H)
2-Bromo-4-acetylpyridine 200.03 Acetyl N/A IR: 1680 cm⁻¹ (C=O stretch)

*Estimated based on structural similarity.

Key Research Findings

Metabolic Stability: The 4,4-difluoropiperidine group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, enhancing pharmacokinetic profiles compared to non-fluorinated analogs like 2-Bromo-4-(piperidin-1-yl)pyridine .

Reactivity : Bromine at the 2-position facilitates Suzuki-Miyaura cross-coupling reactions, while the methylene-linked difluoropiperidine group offers steric and electronic modulation for target engagement .

Biological Activity : Analogs with imidazole or fluorophenyl groups (e.g., Compound 64) exhibit kinase inhibition, whereas the target compound’s difluoropiperidine may favor GPCR or protease targeting .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-(4,4-difluoropiperidin-1-ylmethyl)-pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, a modified Suzuki-Miyaura coupling using 2-bromo-4-(bromomethyl)pyridine derivatives with 4,4-difluoropiperidine in the presence of [Pd(PPh₃)₄] (5 mol%) and K₂CO₃ in toluene at reflux (39 h) yields 41% product . Optimize reaction temperature (80–110°C) and solvent polarity (toluene vs. DMF) to balance steric hindrance from the difluoropiperidine group. Purification via silica gel chromatography (hexane/EtOAc, 3:1) ensures minimal byproducts.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use X-ray crystallography (SHELX refinement for small-molecule structures) combined with ¹H/¹³C NMR (e.g., δ 3.99 ppm for methyl groups, δ 8.91 ppm for pyridine protons) and EI-MS (m/z 293.9 [M⁺]) . Validate purity via HPLC (C18 column, MeOH/H₂O mobile phase) and elemental analysis (±0.3% deviation for C, H, N).

Q. What safety precautions are critical during handling due to bromine and fluorine substituents?

  • Methodological Answer : Use PPE (nitrile gloves, fume hood) to avoid inhalation/contact. Store under argon at –20°C to prevent hygroscopic degradation. Neutralize brominated waste with NaHCO₃ before disposal. Monitor for H300/H313 hazards (acute toxicity, skin irritation) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-difluoropiperidine group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The difluoropiperidine moiety introduces steric bulk (C-F bond length ~1.39 Å) and electron-withdrawing effects (σₚ = 0.06 for CF₂), slowing oxidative addition in Pd-catalyzed reactions. Compare TOF-MS data for reactions with/without the group to quantify rate differences. Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity .

Q. What strategies resolve contradictions in reported yields for analogous bromopyridine derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF increases nucleophilicity but promotes decomposition) or catalyst loading. For example, 2-bromo-4-methylpyridine achieves 60–70% yield with Ni catalysts , but <50% with Pd . Design a fractional factorial experiment (variables: catalyst type, temperature, solvent) to isolate dominant factors.

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or drug-target interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the pyridine ring as a hydrogen-bond acceptor and difluoropiperidine for hydrophobic interactions. Compare binding affinities (ΔG) with non-fluorinated analogs. Validate via surface plasmon resonance (KD values) or isothermal titration calorimetry .

Q. What experimental and analytical approaches mitigate challenges in characterizing hygroscopic or amorphous forms?

  • Methodological Answer : For hygroscopic samples, use dynamic vapor sorption (DSA) to quantify moisture uptake. Prepare stable co-crystals (e.g., with sorbic acid ) for crystallography. Analyze amorphous phases via solid-state NMR (¹⁹F MAS) and PXRD paired with pair distribution function (PDF) analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.